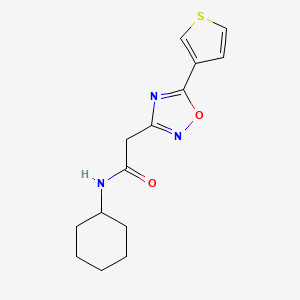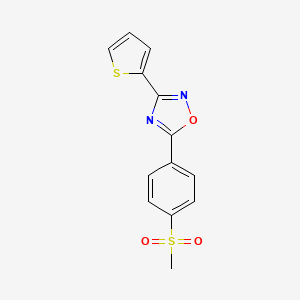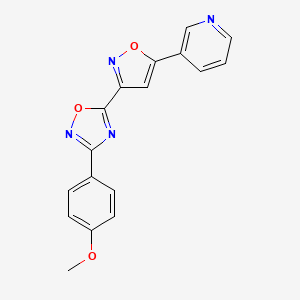![molecular formula C13H12N4O4S B7173866 5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7173866.png)
5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of the Methylsulfonylphenyl Group: This step involves the reaction of the oxadiazole intermediate with a methylsulfonylphenyl derivative, often through nucleophilic substitution or coupling reactions facilitated by catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound have shown potential as antimicrobial and anti-inflammatory agents. They can inhibit the growth of various bacterial strains and reduce inflammation by targeting specific enzymes.
Medicine
In medicine, the compound is being investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead for the development of new therapeutics, particularly in the treatment of infections and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The compound’s antimicrobial activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylsulfonylphenyl)-1,2,4-oxadiazole
- 3-(4-Methylsulfonylphenyl)-1,2,4-oxadiazole
- 5-(4-Methylsulfonylphenyl)-1,2,4-oxadiazole
Uniqueness
Compared to these similar compounds, 5-Methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole is unique due to the presence of the additional methyl group on the oxadiazole ring. This structural difference can influence its reactivity, biological activity, and physical properties, making it a distinct entity with potentially unique applications and benefits.
Properties
IUPAC Name |
5-methyl-3-[[5-(4-methylsulfonylphenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-14-11(16-20-8)7-12-15-13(21-17-12)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUVWANXJCMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=NOC(=N2)C3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-4-(phenoxymethyl)piperidine](/img/structure/B7173785.png)
![4-oxo-4-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-propylbutanamide](/img/structure/B7173790.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7173793.png)
![3,4-difluoro-N-[2-oxo-2-[(2-oxo-1-phenylpyrrolidin-3-yl)amino]ethyl]benzamide](/img/structure/B7173801.png)
![2-[4-[1-(2,4-dimethylphenyl)propan-2-ylcarbamoylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7173803.png)


![N-cyclohexyl-2-[5-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B7173851.png)

![3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-5-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole](/img/structure/B7173872.png)
![3-[(5-Cyclohex-3-en-1-yl-1,2,4-oxadiazol-3-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7173879.png)
![(2,4-Difluorophenyl)-[4-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7173886.png)
![2-(4-Fluorophenyl)-1-[3-[3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone](/img/structure/B7173890.png)

